

Spectroscopic Analysis of 4-Carboxy-3-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Carboxy-3-chlorophenylboronic acid

Cat. No.: B140556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Carboxy-3-chlorophenylboronic acid**, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational framework for its characterization.

Core Compound Properties

4-Carboxy-3-chlorophenylboronic acid is a disubstituted phenylboronic acid containing both a carboxylic acid and a chloro substituent. These functional groups significantly influence its chemical reactivity and spectroscopic properties.

Property	Value
Chemical Formula	<chem>C7H6BC1O4</chem> [1] [2] [3]
Molecular Weight	200.38 g/mol [1] [2] [3]
CAS Number	136496-72-5 [1] [2] [3]
Appearance	White to off-white crystalline powder

Predicted Spectroscopic Data

The following tables summarize the expected NMR, IR, and MS data for **4-Carboxy-3-chlorophenylboronic acid**. These predictions are derived from the analysis of its functional groups and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For boronic acids, sample preparation is crucial, as they can form boroxines (anhydride trimers) upon dehydration, which can complicate spectra. Running the NMR in a solvent like DMSO-d₆ or d₄-methanol can help to obtain a clearer spectrum of the monomeric boronic acid.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Broad Singlet	1H	-COOH
~8.2	Broad Singlet	2H	-B(OH) ₂
~8.0	Doublet	1H	Ar-H
~7.8	Doublet of Doublets	1H	Ar-H
~7.6	Doublet	1H	Ar-H

Note: The chemical shifts of the aromatic protons are estimations and their exact values and coupling constants would depend on the specific electronic environment. The broadness of the -COOH and -B(OH)₂ peaks is due to chemical exchange.

Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~167	C=O (Carboxylic Acid)
~135-140	Ar-C attached to Boron
~130-135	Ar-C attached to Chlorine
~125-130	Ar-CH
~120-125	Ar-CH

Note: The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Carboxy-3-chlorophenylboronic acid** is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Expected FT-IR Data (Solid State, e.g., KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid, H-bonded)[4][5]
~3080	Medium	C-H stretch (Aromatic)[4]
~1700	Strong	C=O stretch (Carboxylic Acid)[4][5]
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)[5]
~1300	Medium	C-O stretch (Carboxylic Acid)[5]
~1000-1100	Medium	B-O stretch
~800-900	Strong	C-H out-of-plane bend (Aromatic)
~700-800	Medium	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) in negative mode is often effective for analyzing carboxylic acids and boronic acids, typically showing the deprotonated molecule.

Expected Mass Spectrometry Data (ESI - Negative Mode)

m/z	Ion
200/199	[M-H] ⁻ (deprotonated molecule)
156/155	[M-H-CO ₂] ⁻

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the main peak. Boron also has two main isotopes, ¹¹B (80%) and ¹⁰B (20%), which may lead to a more complex isotopic pattern for boron-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Carboxy-3-chlorophenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved; gentle heating or sonication may be required. The use of DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
- Instrument Setup:
 - Use a standard 5 mm NMR probe.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

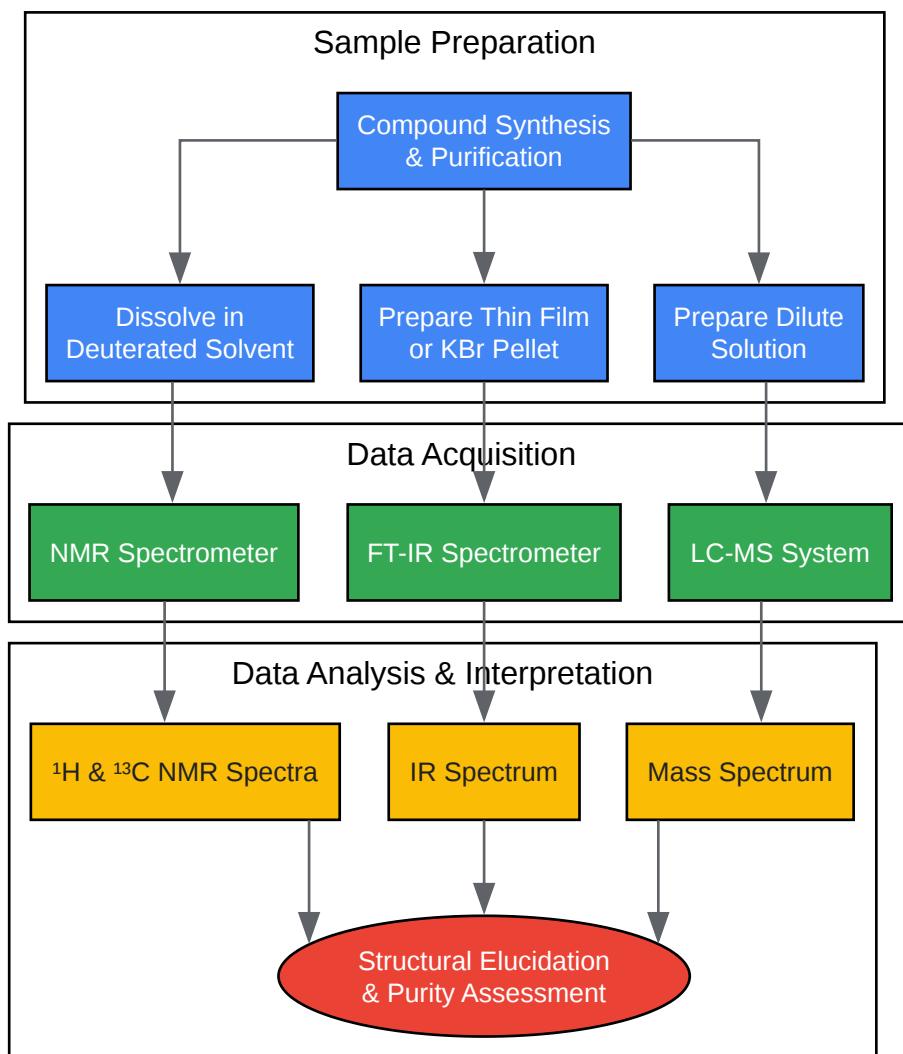
- A larger number of scans will be required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., acetone or methanol).
 - Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO_2 and water vapor.
- Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.
- Liquid Chromatography (LC) Setup:
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid (for positive mode) or ammonium acetate/hydroxide (for negative mode).


mode) to improve ionization. For this compound, a mobile phase with a basic additive in negative ion mode would be a good starting point.[6]

- Flow Rate: Typically 0.2-0.5 mL/min.
- Mass Spectrometry (MS) Setup:
 - Ionization Source: Electrospray Ionization (ESI).
 - Polarity: Negative ion mode is predicted to be more sensitive for this compound.[6]
 - Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
 - Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
- Data Acquisition and Analysis: Inject the sample into the LC system. The mass spectrometer will record the mass spectra of the components as they elute from the column. The resulting data can be analyzed to identify the peak corresponding to **4-Carboxy-3-chlorophenylboronic acid** and determine its mass-to-charge ratio.

Workflow and Pathway Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **4-Carboxy-3-chlorophenylboronic acid**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 136496-72-5 | 4-Carboxy-3-chlorophenylboronic acid - Synblock [synblock.com]
- 2. 136496-72-5|4-Carboxy-3-chlorophenylboronic acid|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Carboxy-3-chlorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140556#spectroscopic-data-for-4-carboxy-3-chlorophenylboronic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com